![molecular formula C9H10N4O B13069516 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol](/img/structure/B13069516.png)
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol is a chemical compound that features a phenol group substituted with a 3-amino-1H-1,2,4-triazol-1-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 3-amino-1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
科学研究应用
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
作用机制
The mechanism of action of 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The triazole ring can interact with biological targets through hydrogen bonding and other non-covalent interactions, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a triazole ring, used in different applications.
Uniqueness
4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and a triazole ring makes it versatile for various applications, particularly in medicinal chemistry.
属性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
4-[(3-amino-1,2,4-triazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C9H10N4O/c10-9-11-6-13(12-9)5-7-1-3-8(14)4-2-7/h1-4,6,14H,5H2,(H2,10,12) |
InChI 键 |
ZZSSKTKHCQRDRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13069438.png)
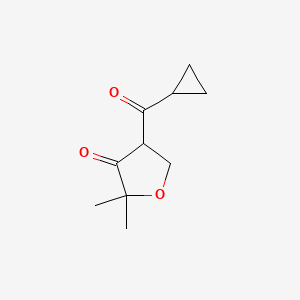
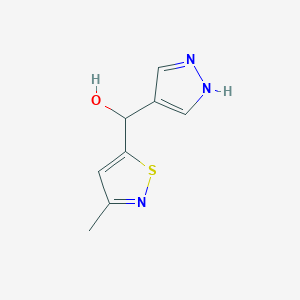
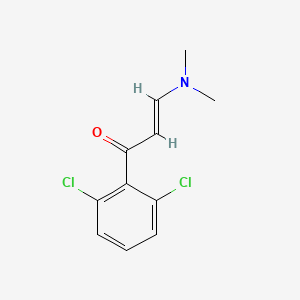
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}ethan-1-ol](/img/structure/B13069465.png)
![2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13069476.png)
![N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide](/img/structure/B13069480.png)
![1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13069485.png)
![1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
![4-[4-(4-bromophenyl)phenyl]benzaldehyde](/img/structure/B13069498.png)
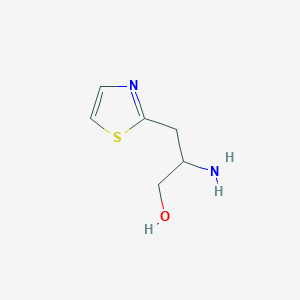
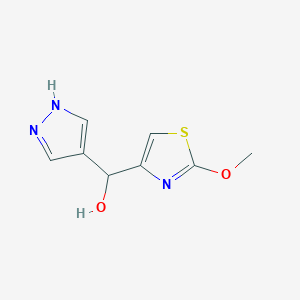
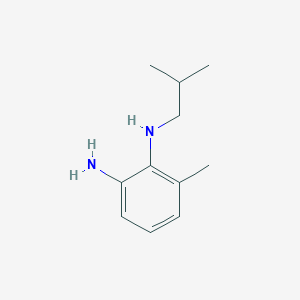
![2-[4-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13069532.png)
